molecular formula C20H25ClN2O B1673069 JNJ-40411813 CAS No. 1127498-03-6

JNJ-40411813

Cat. No.: B1673069
CAS No.: 1127498-03-6
M. Wt: 344.9 g/mol
InChI Key: HYOGJHCDLQSAHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-40411813 involves the formation of a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound’s synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

JNJ-40411813 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the final compound itself, which is a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure .

Scientific Research Applications

JNJ-40411813 has several scientific research applications, including:

    Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .

    Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.

    Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.

Mechanism of Action

JNJ-40411813 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This receptor plays a key role in regulating the release of glutamate in the brain. By enhancing the activity of mGlu2, this compound helps to normalize the excessive release of glutamate, which is often associated with neurological disorders such as schizophrenia and epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to penetrate the blood-brain barrier and its oral bioactivity further enhance its therapeutic potential .

Biological Activity

JNJ-40411813, also known as ADX71149, is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and anxiety, by addressing both positive and negative symptoms without the side effects commonly associated with traditional antipsychotics.

This compound enhances the activity of mGluR2, a receptor implicated in various neuropsychiatric conditions. The compound exhibits specific pharmacological properties, including:

  • EC50 Values :
    • In a [(35)S]GTPγS binding assay with human mGlu2 CHO cells, this compound has an EC50 of 147 ± 42 nmol/L.
    • In a Ca2+^{2+} mobilization assay with hmGlu2 Gα16 cotransfected HEK293 cells, it shows an EC50 of 64 ± 29 nmol/L .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption with a maximum concentration (CmaxC_{max}) of 938 ng/mL within 0.5 hours post-administration.
  • Bioavailability : An absolute oral bioavailability of approximately 31% .
  • Half-life : The elimination half-life (t1/2t_{1/2}) ranges from 19.4 to 34.2 hours across different doses .

Efficacy in Clinical Trials

Clinical studies have demonstrated that this compound can significantly impact cognitive functions and subjective awareness:

  • In a phase I study, doses of 150 mg resulted in improved continuity of attention scores and ameliorated withdrawal symptoms associated with smoking .
  • The compound was also shown to reduce ketamine-induced negative symptoms by approximately 43% .

Preclinical Studies

Preclinical evaluations have highlighted the potential of this compound in behavioral models predictive of antipsychotic efficacy. Key findings include:

  • Sleep Architecture : this compound was found to suppress REM sleep while promoting deep sleep in rodent models, suggesting a potential role in regulating sleep patterns .
  • Receptor Occupancy : Ex vivo studies indicated significant mGlu2 receptor occupancy with an effective dose (ED50) of 16 mg/kg when administered orally .

Clinical Observations

In clinical settings, this compound has shown promise in addressing the residual negative symptoms experienced by schizophrenia patients. A dosage regimen of 100 mg/day has been suggested for optimal therapeutic effects as an adjunctive treatment to existing antipsychotic medications .

Summary of Findings

The following table summarizes critical data regarding the biological activity and pharmacological profile of this compound:

Parameter Value
EC50 (GTPγS Binding Assay)147 ± 42 nmol/L
EC50 (Ca2+^{2+} Mobilization)64 ± 29 nmol/L
CmaxC_{max}938 ng/mL at 0.5 h
Bioavailability~31%
t1/2t_{1/2}19.4 - 34.2 hours
ED50 (mGlu2 Receptor Occupancy)16 mg/kg (p.o.)
Clinical EfficacyReduced negative symptoms by ~43%

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of JNJ-40411813?

this compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) with an EC50 of 147 nM at human mGlu2 receptors. It enhances glutamate-induced [35S]GTPγS binding and Ca²⁺ signaling in vitro . At higher concentrations, it exhibits weak agonist activity (EC50: 2,159 nM) and moderate affinity for 5HT2A receptors (IC50: 102 nM for its metabolite JNJ-42159052) . Methodological approach: Use radioligand binding assays (e.g., [3H]LY341495 displacement) and functional assays (e.g., GTPγS binding, Ca²⁺ flux) to validate target engagement and selectivity.

Q. What preclinical pharmacokinetic (PK) properties support its clinical development?

In rats, this compound has moderate oral bioavailability (31%) with rapid absorption (Tmax: 0.5 h) and a plasma half-life of 2.3–2.5 h. Brain-to-plasma ratios indicate sufficient CNS penetration due to lipophilicity . Methodological note: Conduct PK studies using LC-MS to measure plasma/brain concentrations and model dose-exposure relationships using nonlinear mixed-effects (NLME) software.

Q. How does this compound affect sleep-wake architecture in animal models?

In rats, oral administration (3–30 mg/kg) increases deep sleep duration by 20–30% and reduces transitions to wakefulness, suggesting mGlu2-mediated stabilization of sleep continuity . Experimental design: Use polysomnography (EEG/EMG/EOG) and automated sleep-stage scoring tools (e.g., SleepSign) to quantify state transitions and spectral power.

Advanced Research Questions

Q. How can contradictory clinical outcomes (e.g., efficacy in schizophrenia vs. anxious depression) be reconciled?

In a Phase IIa schizophrenia trial (n=92), this compound (50–150 mg b.i.d.) improved negative symptoms, but no benefit was observed in anxious depression (n=121) despite remission in a panic disorder subgroup (n=5) . Methodological strategy: Perform post hoc analyses using hierarchical clustering or machine learning to identify patient subgroups with distinct biomarker profiles (e.g., glutamate/5HT levels).

Q. What experimental approaches differentiate the contributions of mGlu2 PAM activity vs. 5HT2A antagonism (via metabolite JNJ-42159052)?

The metabolite JNJ-42159052 contributes to 5HT2A receptor occupancy (IC50: 102 nM) but lacks mGlu2 activity. Experimental validation: Use selective receptor knockout models (e.g., mGlu2⁻/⁻ mice) or co-administration of 5HT2A antagonists (e.g., ketanserin) in behavioral assays .

Q. How should dose titration be optimized to mitigate adverse effects like dizziness?

In Phase I trials, dizziness incidence decreased with gradual titration. Recommendation: Implement adaptive dose-escalation designs (e.g., Bayesian continual reassessment) to balance tolerability and target engagement .

Q. What in vitro/in vivo models best predict this compound’s efficacy in neuropsychiatric disorders?

The rat sleep-wake EEG model correlates with mGlu2 occupancy (EC50: 370 nM) and predicts clinical dosing. Methodological note: Combine receptor occupancy studies (ex vivo autoradiography) with translational PK-PD modeling to extrapolate efficacious human doses .

Q. Data Analysis and Interpretation

Q. How can PK-PD modeling address interspecies differences in drug metabolism?

this compound’s clearance in rats (1.4 L/h/kg) exceeds human values, necessitating allometric scaling. Approach: Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to adjust for species-specific CYP450 metabolism and protein binding .

Q. What statistical methods resolve variability in receptor occupancy studies?

Time-course occupancy data (0.5–24 h post-dose) are best analyzed using an Emax model with hysteresis correction for delayed brain penetration .

Q. How should conflicting results from exploratory trials guide future study designs?

The schizophrenia trial’s open-label extension (10 weeks) provided durability data, while the depression trial’s negative primary endpoint highlights the need for biomarker-enriched cohorts. Recommendation: Design Phase IIb trials with adaptive endpoints (e.g., sequential parallel comparison design) .

Properties

IUPAC Name

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGJHCDLQSAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032323
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127498-03-6
Record name JNJ-40411813
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40411813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE
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Record name JNJ-40411813
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Synthesis routes and methods

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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